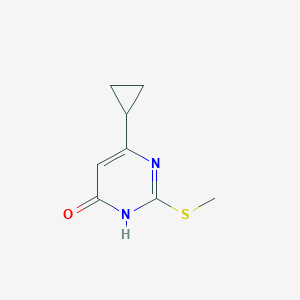
5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
説明
The compound “5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a 2,4-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with methyl groups (-CH3) attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazine ring, for example, would have a planar, hexagonal structure due to the alternating single and double bonds (a phenomenon known as aromaticity) .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the triazine ring and the 2,4-dimethylphenyl and hydrazinyl groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
In the field of pesticide research and development, metabolomics has been a valuable tool for high-throughput screening of bioactive substances . It enables monitoring of metabolic changes in association with biotic or abiotic agents such as agrochemicals .
In neurotoxic pesticide research, in vitro and predictive computational toxicology methods have been used for the neurotoxic pesticide Amitraz and its metabolites . Amitraz and its main metabolites, N- (2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants .
-
- Triazine-based compounds are often used as UV absorbers in various types of coatings. They offer excellent long-term photo permanence and thermal stability .
- These compounds can provide outstanding protection to coatings and light-sensitive substrates due to their extremely high extinction .
- They are particularly suited for the protection of UVA range sensitive substrates .
-
- Some triazine-based compounds have been used in pesticide research. For example, “5-(2,4-Dimethylphenylazo)isophthalic acid” is a chemical compound that has been studied for its potential applications .
- This compound has a complex structure and may have unique properties that make it useful in this field .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[5-(2,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSRROBNOWKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=NC(=N2)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650895 | |
| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
CAS RN |
915922-27-9 | |
| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)







